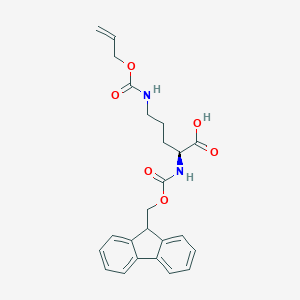

Fmoc-Orn(Alloc)-OH

Descripción

Synthetic Methodologies for Fmoc-Orn(Alloc)-OH

The synthesis of this compound can be approached through various routes, each with its own set of advantages and considerations.

A common strategy for synthesizing this compound involves the sequential protection of L-ornithine. This multi-step process typically begins with the protection of the δ-amino group, followed by the protection of the α-amino group. For instance, a synthesis might start with the protection of the δ-amino group of an ornithine precursor with an Alloc group, followed by the introduction of the Fmoc group at the α-amino position. This stepwise approach allows for controlled synthesis and purification of intermediates, ultimately leading to the desired product. The synthesis of related protected ornithine derivatives, such as Fmoc-Orn(Boc)-OH, often follows a similar principle of sequential protection. chemicalbook.in

To improve efficiency and reduce the number of intermediate isolation steps, one-pot synthesis methods have been explored. These techniques aim to perform multiple reaction steps in a single reaction vessel. A "one-pot" approach for preparing N-carbamate protected amino acids, including those with Fmoc and Alloc groups, has been described, which proceeds through an azide intermediate. researchgate.net This method is advantageous as it minimizes the formation of dipeptide byproducts that can be challenging to remove. researchgate.net The reaction sequence from Fmoc/Alloc-chloride to the corresponding azide and finally to the protected amino acid can be performed in a single pot, resulting in high yields (60-90%) and purity. researchgate.net

Achieving high yield and purity is paramount in the synthesis of this compound to prevent the incorporation of impurities into the final peptide. The choice of protecting group reagents can significantly impact purity. For example, using Fmoc-Cl or Alloc-Cl can sometimes lead to the formation of dipeptide byproducts. luxembourg-bio.comresearchgate.net Alternative reagents, such as Fmoc/Alloc-oxime carbonates, have been developed to provide almost contaminant-free products in high yields. luxembourg-bio.com Purification of the final product is often accomplished using techniques like high-performance liquid chromatography (HPLC) to ensure a purity of ≥98.5%.

| Parameter | Details | References |

| Purity | Typically >99% | iris-biotech.debapeks.com |

| Enantiomeric Purity | Often >99.9% | iris-biotech.de |

| Storage Temperature | 2-8°C | iris-biotech.debapeks.com |

| Molecular Weight | 438.48 g/mol | iris-biotech.de |

Selective Protection and Deprotection Strategies

The utility of this compound is rooted in its orthogonal protection scheme, which allows for the independent removal of the Fmoc and Alloc groups.

Orthogonal protection is a fundamental strategy in organic synthesis that employs protecting groups that can be removed under distinct conditions without affecting each other. fiveable.meorganic-chemistry.org In the case of this compound, the Fmoc group protects the α-amino group, while the Alloc group protects the δ-amino group of the ornithine side chain. The Fmoc group is base-labile and is typically removed using a solution of piperidine in DMF. organic-chemistry.org In contrast, the Alloc group is stable to these basic conditions and also to acidic conditions used for cleaving other protecting groups like Boc. luxembourg-bio.comsigmaaldrich.com This orthogonality is crucial for selectively deprotecting the side chain for modifications such as cyclization or branching while the peptide backbone remains protected. luxembourg-bio.comfiveable.me

| Protecting Group | Typical Deprotection Reagent | Stability | References |

| Fmoc | 20% Piperidine in DMF | Acid-stable | organic-chemistry.org |

| Alloc | Pd(PPh₃)₄ and a scavenger | Base- and acid-stable | sigmaaldrich.compeptide.com |

The Alloc group is selectively removed under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). iris-biotech.desigmaaldrich.compeptide.com The reaction proceeds via a palladium-catalyzed allyl transfer to a nucleophilic scavenger. ug.edu.pl The use of a scavenger, such as dimethylamine borane complex (Me₂NH·BH₃) or phenylsilane (PhSiH₃), is essential to prevent the re-alkylation of the deprotected amine by the allyl cation. researchgate.netug.edu.pl This deprotection method is highly efficient and does not affect other common protecting groups like Fmoc or t-butyl-based groups, preserving the integrity of the rest of the peptide. sigmaaldrich.compeptide.com This allows for site-specific modification of the ornithine side chain after its deprotection.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(prop-2-enoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6/c1-2-14-31-23(29)25-13-7-12-21(22(27)28)26-24(30)32-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15H2,(H,25,29)(H,26,30)(H,27,28)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLIOYNXBHZZBI-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373248 | |

| Record name | Fmoc-Orn(Alloc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147290-11-7 | |

| Record name | Fmoc-Orn(Alloc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of Fmoc-orn Alloc -oh

Selective Protection and Deprotection Strategies

Palladium-Catalyzed Removal of Alloc Group

Mechanism of Palladium(0)-Mediated Deallylation

The removal of the Alloc group is a well-established process mediated by a Palladium(0) catalyst. ug.edu.pl The reaction, often referred to as the Tsuji-Trost reaction, proceeds through a specific catalytic cycle. rsc.org The mechanism involves the following key steps:

Oxidative Addition : The Pd(0) catalyst coordinates to the double bond of the allyl group in the Alloc-protected amine. This is followed by an oxidative addition step, which forms a π-allylpalladium(II) complex. rsc.org

Nucleophilic Attack : A nucleophile, often referred to as a scavenger, attacks the π-allyl-palladium intermediate. ug.edu.plrsc.org This can occur either at the allyl carbon, transferring the allyl group to the scavenger and regenerating the Pd(0) catalyst, or it can lead to the formation of an intermediate carbamate.

Decarboxylation : The resulting unstable carbamic acid or its salt rapidly decarboxylates, releasing the free amine, carbon dioxide, and the allylated scavenger. uva.nl

The use of scavengers is essential to prevent the newly liberated amine from being re-allylated. ug.edu.pl

Reagents and Conditions for Alloc Cleavage

A variety of reagents and conditions have been developed for the efficient cleavage of the Alloc group. The most common methods employ a Palladium(0) source and a nucleophilic scavenger. The reaction is typically conducted under an inert atmosphere as it can be air-sensitive.

One widely used method involves tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, as the catalyst. diva-portal.org The reaction is often performed in a solvent system such as chloroform (CHCl₃), acetic acid (HOAc), and N-methylmorpholine (NMM). diva-portal.org Other effective scavengers include morpholine, silanes like phenylsilane (PhSiH₃), or borohydrides such as N,N-dimethylamine borane (Me₂NH·BH₃). ug.edu.pl After deprotection on a solid support, the resin is typically washed with a solution like sodium N,N-diethyldithiocarbamate to ensure complete removal of residual palladium. ug.edu.pl While palladium is the standard, other transition metals, such as Ruthenium complexes, have also been shown to effectively catalyze Alloc deprotection, sometimes with greater stability under certain reaction conditions like native chemical ligation (NCL). chemrxiv.org

| Catalyst System | Scavenger/Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | CHCl₃/HOAc/NMM | Inert atmosphere, room temperature. | diva-portal.org |

| Pd(PPh₃)₄ | Morpholine | Commonly used in solution or on solid phase. | |

| Pd(PPh₃)₄ | PhSiH₃ or Me₂NH·BH₃ | Effective for preventing re-allylation. | ug.edu.pl |

| Pd(PPh₃)₄ | N-Methylaniline in DMF | On-resin deprotection, room temperature, 2 hours. | |

| Ru Complexes (e.g., Ru-10) | MPAA, TCEP | Stable under NCL conditions (Gn·HCl, pH 7.0). | chemrxiv.org |

Compatibility with Other Protecting Groups

A key advantage of the Alloc group is its orthogonality with the most common protecting group strategies used in solid-phase peptide synthesis (SPPS), namely the Fmoc/tBu and Boc/Bzl approaches. ug.edu.pliris-biotech.deiris-biotech.de This compatibility allows for the selective deprotection of the ornithine side chain without affecting other protected functional groups in the peptide.

Fmoc/tBu Strategy : The Alloc group is stable to the basic conditions (e.g., 20% piperidine in DMF) used to remove the Nα-Fmoc group during peptide chain elongation. peptide.com It is also completely stable to the strong acidic conditions (e.g., 95% trifluoroacetic acid, TFA) used for the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups like tert-butyl (tBu), trityl (Trt), and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). diva-portal.orgiris-biotech.de

Boc/Bzl Strategy : The Alloc group is compatible with the Boc/Bzl strategy, where it remains intact during the repetitive mild acid treatment for Nα-Boc group removal. ug.edu.pliris-biotech.de

Incompatibility : The Alloc group is generally not compatible with protecting groups that are removed by hydrazine, such as 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) or 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde). The hydrazine can potentially reduce the double bond of the allyl group. However, this side reaction can be suppressed by the addition of allyl alcohol to the hydrazine reagent.

| Protecting Group | Removal Condition | Alloc Group Stability | Reference |

|---|---|---|---|

| Fmoc | Base (e.g., Piperidine) | Stable | peptide.com |

| tBu, OtBu, Trt, Pbf | Acid (e.g., TFA) | Stable | diva-portal.org |

| Boc | Mild Acid (e.g., TFA in DCM) | Stable | ug.edu.pliris-biotech.de |

| ivDde/Dde | Hydrazine | Not compatible (can be overcome) |

Stability of Alloc Group to Piperidine and TFA

The chemical stability of the Alloc group under the standard conditions of Fmoc-based SPPS is fundamental to its utility. Extensive studies have confirmed that the Alloc group is completely resistant to cleavage by both piperidine and trifluoroacetic acid (TFA). diva-portal.orgpeptide.com It remains on the ornithine side chain during the repeated cycles of Nα-Fmoc deprotection with piperidine solutions. rsc.org Furthermore, it is unaffected by the final cleavage cocktail, which typically consists of a high concentration of TFA (often 95%) mixed with various scavengers, used to remove tert-butyl (tBu) based protecting groups and release the peptide from the solid support. diva-portal.orgpeptide.com This dual stability makes the Alloc group an ideal semi-permanent protecting group for applications requiring side-chain modification on the resin.

Non-Transition Metal Catalyzed Deprotection of N-Allyloxycarbonyl Amines

While palladium catalysis is the most common method for Alloc removal, concerns about heavy metal contamination have prompted research into alternative methods. A notable development is the non-transition metal-catalyzed deprotection of N-allyloxycarbonyl amines. iris-biotech.deiris-biotech.de One such method utilizes iodine (I₂) in wet acetonitrile (MeCN). researchgate.netscribd.com This reaction is proposed to proceed via an iodocyclization mechanism. scribd.com The process has been shown to be effective for a variety of N-Alloc protected amines and amino esters, affording the deprotected amine in high yields (82–93%) without causing racemization at chiral centers. researchgate.netscribd.com This approach offers a milder, heavy-metal-free alternative for Alloc cleavage. researchgate.net

Derivatization of Fmoc-Orn(Alloc)-OH for Specific Applications

The primary purpose of using this compound is to enable the selective modification of the ornithine side chain after its unique protecting group has been removed.

Modification of the Delta-Amino Group Post-Deprotection

Once the Alloc group is removed from the δ-amino position of the ornithine residue within a peptide sequence (which is still anchored to the solid support and fully protected otherwise), a free primary amine is exposed. This nucleophilic amine becomes a reactive handle for a vast array of chemical modifications. The peptide chemist can introduce various functionalities by reacting this amine with a suitable electrophile.

Common derivatizations include:

Acylation : Forming a new amide bond by reacting the amine with activated carboxylic acids, acid chlorides, or anhydrides. This is a standard method for creating branched peptides or attaching molecular labels.

Labeling : Conjugating reporter molecules such as fluorophores (e.g., 5(6)-carboxyfluorescein) or biotin for detection and purification purposes. peptide.com

Cyclization : Forming a lactam bridge by reacting the ornithine side-chain amine with a deprotected acidic side chain (e.g., from aspartic or glutamic acid) elsewhere in the peptide sequence. diva-portal.org

Pegylation : Attaching polyethylene glycol (PEG) chains to improve the pharmacokinetic properties of a therapeutic peptide.

Glycosylation : Introducing carbohydrate moieties to create glycopeptides.

This on-resin, site-specific modification capability is what makes this compound an invaluable building block in the synthesis of complex, multifunctional peptides for research, diagnostics, and therapeutic applications.

The initial search has provided a good foundation, identifying this compound as a key building block in solid-phase peptide synthesis (SPPS) due to its orthogonal protecting groups. The Alloc group can be selectively removed using palladium catalysts, which is a crucial feature for introducing functionalities for bioconjugation. The search results also allude to the use of this compound in synthesizing bicyclic peptides and for side-chain modifications like PEGylation.

However, the current results lack specific, detailed examples and research findings on the derivatization of the ornithine side chain after Alloc deprotection to introduce a diverse range of functionalities specifically for bioconjugation. While PEGylation is mentioned, other important bioconjugation moieties like fluorescent labels, chelating agents for radiolabeling, or click chemistry handles are not explicitly detailed in the context of starting with this compound.

Therefore, the next steps need to focus on finding concrete examples and data for the derivatization of the exposed ornithine side chain for various bioconjugation purposes. This will enable the creation of the required data tables and provide the specific research findings needed for the article.The second round of searches has yielded more specific information regarding the derivatization of the ornithine side chain after Alloc deprotection. The results mention the introduction of fluorescent labels like FITC and the use of the deprotected amine for creating bicyclic peptides. There is also information on using other orthogonal protecting groups for ornithine, such as ivDde and Mtt, which, while not directly about Alloc, provides context on side-chain modifications. The searches also touched upon "click chemistry" handles, but a direct example of attaching one to the ornithine side chain post-Alloc removal is still needed. Similarly, while PEGylation was mentioned in the first set of results, more detailed examples would be beneficial. The current information is sufficient to start building the article and the data tables, but more specific examples for a wider range of bioconjugation functionalities would strengthen the content.The searches have provided a solid foundation for the article, particularly regarding the use of this compound in solid-phase peptide synthesis and its orthogonal deprotection. We have found specific examples of its use in creating bicyclic peptides and for side-chain modifications, including the attachment of a linker and subsequent bromoacetylation. There is also information on using the deprotected ornithine side chain for introducing functionalities like 4F-DCP. The searches also yielded general information about introducing fluorescent labels and click chemistry handles to peptides, although direct, detailed examples starting from this compound are less specific. The role of chelating agents for radiolabeling peptides has been established, but a concrete example of attaching a chelator to the ornithine side chain of this compound is not yet available. To create comprehensive and detailed data tables as requested, more specific examples of derivatization for bioconjugation are needed.

Applications of Fmoc-orn Alloc -oh in Advanced Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Orn(Alloc)-OH is extensively utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptide chains on a solid support. bapeks.com Its application in this methodology facilitates the creation of both linear and more complex peptide architectures.

Incorporation into Peptide Chains using Fmoc-SPPS Protocols

In standard Fmoc-SPPS, the peptide chain is elongated by sequentially adding Fmoc-protected amino acids to a growing chain anchored to a solid resin support. uci.edu this compound is incorporated into the peptide sequence like any other Fmoc-amino acid. The process involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the carboxyl group of the incoming this compound. This cycle of deprotection and coupling is repeated to build the desired peptide sequence. nih.gov

| Property | Value |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(prop-2-enoxycarbonylamino)pentanoic acid nih.gov |

| CAS Number | 147290-11-7 scbt.comglentham.com |

| Molecular Formula | C24H26N2O6 nih.govscbt.comglentham.com |

| Molecular Weight | 438.47 g/mol scbt.comglentham.compeptide.com |

| Purity | ≥98.0% glentham.com |

| Storage Temperature | 2-8°C iris-biotech.de |

This interactive table provides key chemical properties of this compound.

Segment Condensation and Fragment Coupling Strategies

This compound is also valuable in convergent or fragment-based peptide synthesis strategies. In this approach, smaller, protected peptide fragments are synthesized independently and then coupled together to form the final, larger peptide. The orthogonal nature of the Alloc group allows for the selective deprotection of the δ-amino group of an ornithine residue within a protected peptide fragment, enabling the coupling of another peptide segment at this specific site. This method is particularly advantageous for the synthesis of very long or complex peptides.

Minimizing Side Reactions through Orthogonal Deprotection

The key to the utility of this compound lies in its orthogonal protecting group strategy. iris-biotech.de The Fmoc group is removed under basic conditions (e.g., 20% piperidine in DMF), which are compatible with the acid-labile side-chain protecting groups (like Boc and tBu) and the Alloc group. nih.goviris-biotech.de Conversely, the Alloc group is selectively removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane (PhSiH3). nih.goviris-biotech.de This deprotection is performed under neutral conditions and does not affect the Fmoc group or most acid-labile protecting groups. This orthogonality is crucial for minimizing side reactions and allows for precise chemical manipulations at specific points in the peptide sequence. iris-biotech.desigmaaldrich.com

Synthesis of Branched Peptides

The unique reactivity of the δ-amino group of ornithine, when selectively deprotected, makes this compound an ideal building block for the synthesis of branched or "dendrimeric" peptides.

Site-Specific Functionalization via the Delta-Amino Group

Once the Alloc group is removed from the ornithine side chain, the newly exposed δ-amino group serves as a handle for further chemical modifications. chemrxiv.org This allows for site-specific functionalization, where another peptide chain, a small molecule, a fluorescent probe, or other functionalities can be attached. This capability is essential for creating peptides with tailored properties and functions.

Construction of Multi-Antigenic Peptides and Probes

A significant application of this site-specific functionalization is in the construction of multi-antigenic peptides (MAPs). acs.org MAPs present multiple copies of an antigenic peptide on a branched core, which can elicit a stronger immune response. By using this compound, a peptide antigen can be synthesized on the main chain, and after selective deprotection of the Alloc group, the same or a different antigenic peptide can be synthesized on the side chain. This strategy is also employed in the development of sophisticated molecular probes for diagnostics and research, where different reporter groups or targeting moieties can be attached to the same peptide scaffold. acs.org

Strategies for Tetravalent Di-epitopic Peptide Constructs

The synthesis of tetravalent di-epitopic peptide constructs, which present four copies of two different peptide sequences, can be achieved using a strategic incorporation of this compound. These complex structures are often built upon a branching core, and the orthogonal nature of this compound is critical for their assembly.

A common strategy involves the use of a symmetrically branched lysine core, where each amino group is extended with a peptide sequence. This compound can be incorporated within these sequences. After the initial peptide chains are synthesized, the Alloc group on the ornithine side chain can be selectively removed using a palladium catalyst, such as Pd(PPh₃)₄, without affecting the other protecting groups. nih.gov This newly liberated amine serves as a specific attachment point for the second epitope, allowing for the controlled construction of a di-epitopic molecule. This method ensures the precise placement and orientation of the different peptide sequences, which is crucial for their intended biological function.

Synthesis of Cyclic Peptides

The conformational flexibility of linear peptides often limits their biological activity and stability. Cyclization is a key strategy to constrain the peptide backbone, leading to enhanced receptor affinity, increased stability against proteases, and improved pharmacokinetic profiles. This compound is a valuable building block for various cyclization strategies.

Side-Chain-to-Side-Chain Cyclization Strategies

Side-chain-to-side-chain cyclization creates a covalent bond between the side chains of two amino acids within a peptide sequence. The orthogonal protection offered by this compound is ideally suited for this purpose. bapeks.comdiva-portal.org In a typical solid-phase peptide synthesis (SPPS) workflow, a peptide is assembled on a resin. diva-portal.org This peptide will contain this compound and another amino acid with a side chain suitable for cyclization, often an amino acid with a carboxyl group in its side chain, like aspartic acid or glutamic acid, which is protected by an orthogonal protecting group such as an allyl (All) ester.

Once the linear peptide has been synthesized, the Alloc and All groups can be simultaneously and selectively removed using a palladium(0) catalyst and a scavenger like phenylsilane (PhSiH₃). nih.govnih.gov This deprotection step leaves the α-amino and other side-chain protecting groups intact. The newly exposed side-chain amine of ornithine and the side-chain carboxyl group are then free to form a lactam bridge. This intramolecular reaction is typically promoted by standard peptide coupling reagents, such as PyBOP, HOBt, and DIPEA, leading to the formation of a cyclic peptide still attached to the solid support. diva-portal.org

A study on cyclic enkephalin analogues utilized Fmoc-D-Orn(Mtt)-OH and this compound as pairs of orthogonally protected residues to achieve side-chain-to-side-chain cyclization. researchgate.net

| Protecting Group | Amino Acid Side Chain | Deprotection Reagent | Reference |

|---|---|---|---|

| Alloc (Allyloxycarbonyl) | Ornithine (δ-amine) | Pd(PPh₃)₄ / PhSiH₃ | nih.govnih.gov |

| All (Allyl ester) | Aspartic/Glutamic Acid (carboxyl) |

Head-to-Side-Chain and Side-Chain-to-Head Cyclization

In head-to-side-chain cyclization, the N-terminal α-amine of the peptide is linked to the side chain of an amino acid within the sequence. Conversely, side-chain-to-tail cyclization connects an amino acid side chain to the C-terminal carboxyl group. This compound is instrumental in facilitating these types of cyclization.

For a head-to-side-chain cyclization, the peptide is synthesized on a solid support. After the full linear sequence is assembled, the N-terminal Fmoc group is removed as usual with piperidine. Then, the Alloc group on the ornithine side chain is selectively cleaved with a palladium catalyst. iris-biotech.de The cyclization is then carried out on-resin by forming an amide bond between the free N-terminal amine and the ornithine side-chain amine, mediated by a suitable coupling agent. uq.edu.au

Side-chain-to-tail cyclization requires a different setup. The peptide is anchored to the resin via the side chain of an amino acid, leaving the C-terminal carboxyl group free. After the synthesis of the linear peptide, including the incorporation of this compound, the Alloc group is removed. The cyclization is then induced between the ornithine side-chain amine and the C-terminal carboxyl group.

Macrocyclization Techniques and Yield Optimization

The success of a macrocyclization reaction is heavily dependent on the efficiency of the ring-closing step. uni-kiel.de Several factors influence the yield of the desired cyclic monomer over intermolecular oligomerization. The use of solid-phase synthesis provides a "pseudo-dilution" effect, which favors intramolecular reactions by spatially isolating the peptide chains on the resin. nih.gov

To further optimize yields, several techniques can be employed:

Choice of Coupling Reagents : Strong coupling reagents like HATU, HBTU, or PyBOP are often used to drive the cyclization to completion. diva-portal.orgnih.gov The choice of reagent and additives can also help to minimize side reactions such as epimerization. nih.gov

Conformational Pre-organization : The yield of macrocyclization can be improved if the linear peptide precursor is pre-organized into a conformation that favors ring closure. uni-kiel.de This can be achieved by incorporating turn-inducing elements, such as proline or D-amino acids, into the peptide sequence. acs.org

Reaction Conditions : The solvent, temperature, and reaction time are all critical parameters that need to be optimized for each specific cyclization.

In one study, the cyclization of a peptide on-resin was achieved using PyBOP, HOBt, and NMM, highlighting the importance of the right combination of reagents for successful macrocyclization. nih.gov Research has shown that cyclization yields can be significantly different depending on the stereochemistry of the amino acids at the cyclization site, with a D-L or L-D combination often leading to higher yields than an L-L or D-D pair. uni-kiel.de

Synthesis of Bicyclic Peptides

Bicyclic peptides, which contain two cyclic structures, offer even greater conformational constraint and can lead to highly potent and selective biological activity. The synthesis of these complex molecules often relies on the use of trifunctional amino acids as branching points for the two cyclization events.

Incorporation of Ornithine for Bicyclic Ring Formation

This compound is a key building block for the synthesis of certain bicyclic peptides. nih.gov The ornithine residue can serve as a central scaffold from which two separate rings are formed.

In a representative synthesis, a linear peptide is assembled on a solid support, incorporating this compound at a strategic position. nih.gov The synthesis may also include other orthogonally protected amino acids, such as Fmoc-Lys(Alloc)-OH, to serve as the second cyclization point. nih.gov A trifunctional linker, such as trimesic acid, can be coupled to the N-terminus to facilitate the formation of two amide bonds for bicyclization. nih.gov

The general synthetic protocol involves:

Solid-phase synthesis of the linear peptide incorporating this compound and another Alloc-protected amino acid.

Selective removal of the Alloc groups using Pd(PPh₃)₄ and a scavenger. nih.gov

On-resin cyclization of the deprotected side chains with the arms of the N-terminal linker, typically using a potent coupling reagent like PyBOP. nih.gov

Cleavage of the bicyclic peptide from the resin and removal of any remaining side-chain protecting groups.

Biocompatible Cyclization Methodologies

The development of cyclization techniques that can proceed under mild, aqueous conditions is crucial for creating complex peptides that retain their biological integrity. This compound is instrumental in strategies that lead to biocompatible peptide cyclization.

A notable methodology involves the reaction between a 1,2-aminothiol and a 2,6-dicyanopyridine (DCP) moiety. researchgate.net This reaction is selective and occurs spontaneously in water at physiological pH, eliminating the need for catalysts. researchgate.net In this process, a linear peptide is first assembled using standard solid-phase peptide synthesis (SPPS). This compound can be incorporated at a specific position in the peptide chain. Following the assembly of the linear peptide on the solid support, the Alloc protecting group on the ornithine side chain is selectively removed using a palladium catalyst. This exposes the primary amine, which is then reacted with a reagent like 4-fluoro-2,6-dicyanopyridine (4F-DCP) to install the DCP group. researchgate.net

After cleavage from the resin, the full peptide, now containing both the DCP group and a separate 1,2-aminothiol functionality (typically from a cysteine residue), is dissolved in an aqueous buffer. The bicyclization reaction proceeds rapidly, often within minutes, under these biocompatible conditions to yield the final, structurally constrained peptide. researchgate.net This method's orthogonality and mild conditions make it a powerful tool for generating complex bicyclic peptide structures. researchgate.net

Design of Bicyclic Peptides with Enhanced Properties

Bicyclic peptides often exhibit superior properties compared to their linear counterparts, including increased stability, higher target affinity, and improved conformational rigidity. researchgate.net this compound is a key component in the design and synthesis of these advanced peptide structures.

The strategic placement of an ornithine residue, introduced as this compound, provides a branch point for creating a second cyclic constraint within a peptide. The length of the ornithine side chain contributes to the size and flexibility of the resulting loop. Researchers have demonstrated that by using this compound and other similar building blocks with varying side-chain lengths (such as those derived from diaminobutyric acid or lysine), the properties of the resulting bicyclic peptides can be precisely tailored. researchgate.net

In one such design, the side chain of ornithine, after Alloc deprotection and modification, forms one of the anchor points for cyclization. researchgate.net This approach has been successfully used to synthesize bicyclic peptides with potential biological activity, including inhibitors of the Zika virus protease and derivatives of the antimicrobial peptide aurein 1.2. researchgate.net The ability to program the synthesis on an automated peptide synthesizer, including the selective on-resin deprotection of the Alloc group, showcases the versatility of this building block in creating diverse peptide libraries with enhanced structural and functional properties. researchgate.net

Table 1: Examples of Bicyclic Peptides Synthesized Using an Ornithine Derivative This table is based on a synthetic strategy where the ornithine side chain is modified on-resin after Alloc deprotection.

| Peptide ID | Sequence Fragment | Synthesis Note | Resulting Yield | Reference |

| 9b | ...AKFKAO(X) AKFKA... | Synthesized using this compound followed by deprotection and substitution with 4F-DCP. | 52% | researchgate.net |

O(X) represents the ornithine residue modified with the 2,6-dicyanopyridine (X) linker.

Advanced Methodologies and Specialized Applications

Orthogonal Protection in Complex Chemical Environments

The principle of orthogonal protection is fundamental to the synthesis of intricate peptides, allowing for the selective removal of one type of protecting group in the presence of others. Fmoc-Orn(Alloc)-OH is a key player in this field due to the distinct cleavage conditions of its protecting groups, which are compatible with a variety of other protective moieties. iris-biotech.de The Alloc group is stable under the basic conditions used to remove Fmoc (e.g., piperidine) and the acidic conditions used for cleaving acid-labile groups like tert-butyloxycarbonyl (Boc) or trityl (Trt). iris-biotech.degoogle.com Its removal is achieved under mild, neutral conditions using a palladium(0) catalyst, which prevents damage to the growing peptide chain. google.com

The true synthetic power of this compound is realized when it is used in concert with other orthogonal protecting groups. This allows for multiple, site-specific modifications on a single peptide backbone.

Dde and ivDde: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) groups are employed to protect lysine or ornithine side chains. sigmaaldrich.compeptide.com These groups are stable to the piperidine used for Fmoc removal and the palladium catalysis for Alloc cleavage. sigmaaldrich.comsigmaaldrich-jp.com They are selectively removed using dilute hydrazine in DMF. sigmaaldrich.com This Fmoc/Alloc/Dde(ivDde) combination allows for three distinct levels of selective deprotection, enabling the synthesis of highly complex branched or multi-cyclic peptides.

Mtt and Mmt: The 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups are highly acid-labile protecting groups. peptide.comsigmaaldrich.com The Mtt group, for instance, can be cleaved using a mild solution of 1% trifluoroacetic acid (TFA) in dichloromethane (DCM), conditions under which Fmoc, Alloc, and most other side-chain protecting groups remain intact. sigmaaldrich.com This orthogonality is particularly useful for on-resin side-chain lactamization or other modifications. sigmaaldrich.compeptide.com The general order of acid lability for these trityl-based groups is Trt > Mtt > Mmt. peptide.com

Table 1: Orthogonal Protecting Group Compatibility with this compound

| Protecting Group | Structure on Ornithine Side Chain | Cleavage Conditions | Orthogonal To |

|---|---|---|---|

| Alloc | Nδ-allyloxycarbonyl | Pd(PPh₃)₄ / PhSiH₃ in DCM nih.gov | Fmoc, Boc, Trt, Mtt, Dde, ivDde iris-biotech.degoogle.comsigmaaldrich.com |

| Dde | Nδ-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl] | 2% Hydrazine in DMF sigmaaldrich.com | Fmoc, Alloc, Mtt, Boc sigmaaldrich.com |

| ivDde | Nδ-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl] | 2% Hydrazine in DMF sigmaaldrich.comsigmaaldrich-jp.com | Fmoc, Alloc, Mtt, Boc sigmaaldrich.comsigmaaldrich-jp.com |

| Mtt | Nδ-(4-Methyltrityl) | 1% TFA in DCM sigmaaldrich.com | Fmoc, Alloc, Dde, ivDde sigmaaldrich.com |

| Mmt | Nδ-(4-Methoxytrityl) | Higher concentrations of acid (more stable than Mtt) peptide.com | Fmoc, Alloc, Dde, ivDde peptide.com |

The integration of this compound with other orthogonally protected amino acids facilitates the synthesis of multi-functional peptides. By selectively removing protecting groups at different stages of the synthesis, chemists can introduce various modifications in a controlled manner. For example, in the synthesis of a bicyclic peptide, one might use this compound to form one lactam bridge and an Fmoc-Asp(OAll)-OH for another. nih.gov The Alloc and Allyl (All) groups can be removed simultaneously using a palladium catalyst. nih.gov

Alternatively, a researcher could first deprotect the Alloc group from an ornithine residue to perform a side-chain modification or cyclization. peptide.comnih.gov Following this, an ivDde group on a different residue (e.g., lysine) could be removed with hydrazine to attach a fluorescent label or a polyethylene glycol (PEG) chain. sigmaaldrich.comsigmaaldrich-jp.com This step-wise deprotection and derivatization is central to creating peptides with precisely engineered properties for applications in drug delivery and diagnostics. researchgate.netchemimpex.com

Integration with Other Orthogonal Protecting Groups (e.g., Dde, ivDde, Mtt, Mmt)

Chemo- and Regioselective Modifications

The strategic use of this compound allows for exceptional control over chemical reactions, ensuring that modifications occur only at the desired location on the peptide.

Once the peptide chain is assembled on the solid support, the Alloc group on the ornithine side chain can be selectively cleaved. nih.gov This unmasks a primary amine, which serves as a nucleophilic handle for a wide array of chemical modifications. Common derivatizations include:

Lactam Bridge Formation: The newly freed amine can be coupled with a C-terminal carboxyl group or an acidic side chain (e.g., aspartic or glutamic acid) to form a cyclic peptide. This is a common strategy for constraining peptide conformation to enhance biological activity and stability. nih.govnih.gov

Pegylation: PEG chains can be attached to the ornithine side chain to improve the pharmacokinetic properties of therapeutic peptides. researchgate.netacs.org C-terminal pegylation has been achieved by first attaching Fmoc-Orn(PEG)-OH to the resin, demonstrating the versatility of the ornithine side chain for such modifications. researchgate.net

Attachment of Labels and Payloads: Fluorophores, radiolabels, or cytotoxic drugs can be conjugated to the ornithine side chain for applications in diagnostics and targeted drug delivery. chemimpex.com

While powerful, solid-phase peptide synthesis (SPPS) is not without potential pitfalls. The choice of protecting groups is critical in minimizing side reactions.

A notable side reaction can occur when a deprotected side-chain amine, such as the δ-amino group of ornithine or the ε-amino group of lysine, prematurely removes the N-terminal Fmoc group of the growing peptide chain. researchgate.net The basicity of the side-chain amine is sufficient to catalyze this undesired cleavage. Using the Alloc protecting group on the ornithine side chain until the full peptide is assembled prevents this issue. researchgate.net If the Alloc group must be removed mid-synthesis for modification, specific protocols, such as a tandem deprotection-coupling reaction, can minimize the time the side-chain amine is free, thereby suppressing the side reaction. researchgate.net

Other common side reactions in Fmoc-based SPPS include:

Aspartimide Formation: Peptides containing aspartic acid are prone to forming a stable five-membered cyclic imide (aspartimide), which can lead to epimerization and the formation of piperidide adducts. Protecting the aspartic acid side chain with bulky groups like 2-phenylisopropyl (O-2-PhiPr) can offer significant protection against this side reaction. sigmaaldrich.com

Diketopiperazine Formation: The dipeptide at the N-terminus of a resin-bound peptide can cyclize and cleave from the resin, particularly after the removal of the Fmoc group from the second amino acid. This is sequence-dependent and can be mitigated by using specialized resins or coupling protocols. ub.edu

The use of the p-nitrobenzyloxycarbonyl (pNZ) group as a temporary Nα-protecting group, which is orthogonal to Boc, Fmoc, and Alloc, has been proposed to avoid side reactions associated with the use of piperidine, such as diketopiperazine and aspartimide formation. ub.edu

Targeted Derivatization of the Ornithine Side Chain

Biomedical and Materials Science Applications

The unique capabilities afforded by this compound have led to its use in the development of advanced materials and therapeutics.

Research Findings:

Antimicrobial Peptides: this compound has been incorporated into the synthesis of template-fixed peptidomimetics designed to have potent antimicrobial activity. google.com These molecules mimic the β-hairpin structures of natural antimicrobial peptides. google.com

Drug Delivery and Development: This amino acid derivative is a key building block in the development of peptide-based therapeutics and drug delivery systems. chemimpex.com For instance, it has been used in the solid-phase synthesis of kappa opioid receptor antagonists nih.gov and in strategies for site-specific pegylation of peptides to improve their therapeutic profiles. researchgate.netacs.org

Materials Science: In materials science, peptides synthesized with this compound are explored for the creation of novel materials like hydrogels and nanomaterials, owing to their capacity for controlled, site-specific functionalization.

Table 2: Compound Names Mentioned

| Abbreviation/Trivial Name | Full Chemical Name |

|---|---|

| This compound | Nα-(9-Fluorenylmethyloxycarbonyl)-Nδ-allyloxycarbonyl-L-ornithine |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Alloc | Allyloxycarbonyl |

| Orn | Ornithine |

| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl |

| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl |

| Mtt | 4-Methyltrityl |

| Mmt | 4-Methoxytrityl |

| Boc | tert-Butyloxycarbonyl |

| Trt | Trityl |

| TFA | Trifluoroacetic acid |

| DCM | Dichloromethane |

| DMF | Dimethylformamide |

| Fmoc-Asp(OAll)-OH | Nα-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid γ-allyl ester |

| PEG | Polyethylene glycol |

| Fmoc-Asp(O-2-PhiPr) | Nα-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid γ-2-phenylisopropyl ester |

Peptide-Drug Conjugates and Targeted Delivery Systems

This compound is instrumental in the synthesis of peptide-drug conjugates (PDCs) and other targeted delivery systems. creative-peptides.com The Alloc-protected side chain of the ornithine residue provides a handle for the attachment of cytotoxic drugs, imaging agents, or other therapeutic payloads after the main peptide sequence has been assembled. This orthogonal protection strategy allows for precise control over the conjugation site, ensuring a homogenous product.

The process typically involves the solid-phase synthesis of the peptide using Fmoc chemistry. Once the peptide chain is complete, the Alloc group on the ornithine side chain is selectively removed using a palladium catalyst, leaving the other protecting groups intact. The exposed primary amine can then be reacted with an activated form of the drug or payload. This approach has been explored for developing targeted therapies that can deliver a potent drug specifically to diseased cells, such as cancer cells, thereby minimizing off-target toxicity. lifetein.com

Development of Peptidomimetics and Constrained Peptides

The creation of peptidomimetics and constrained peptides is a key strategy for improving the therapeutic properties of peptides, such as their stability, affinity, and selectivity. This compound plays a significant role in constructing these modified structures. nih.gov

The side chain of the ornithine residue, once deprotected, can be used as an anchor point for cyclization or for the introduction of non-peptidic structural elements. For instance, intramolecular cyclization between the ornithine side chain and another part of the peptide can create a constrained cyclic peptide. nih.govuq.edu.au This conformational restriction can lock the peptide into its bioactive conformation, leading to enhanced receptor binding and biological activity. escholarship.org

The synthesis of macrocyclic peptides often utilizes this compound. nih.gov Following the assembly of the linear peptide on a solid support, the Alloc group is removed, and the resulting free amine on the ornithine side chain is reacted with a suitable functional group elsewhere in the peptide to form a cyclic structure. nih.gov This strategy has been employed to create bicyclic peptides with complex architectures and potentially improved pharmacological profiles. nih.gov

PEGylation of Peptides via Ornithine Side Chain

PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, is a widely used technique to improve the pharmacokinetic properties of therapeutic peptides, including increasing their half-life and reducing their immunogenicity. This compound provides a specific site for PEGylation.

In one approach, a peptide containing an Orn(Alloc) residue is synthesized. After the peptide is fully assembled, the Alloc group is selectively removed, and a PEG chain with a reactive functional group is conjugated to the ornithine side chain. nih.govresearchgate.netacs.org Another method involves the use of a pre-pegylated building block, Fmoc-Orn(PEG)-OH, which can be directly incorporated into the peptide sequence during solid-phase synthesis. nih.govresearchgate.netresearchgate.net The use of this compound allows for site-specific PEGylation, which is crucial for maintaining the biological activity of the peptide. nih.govresearchgate.netresearchgate.net

Precursor for Siderophore Analogs and Iron Binding Studies

Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms to scavenge iron from their environment. The unique structure of ornithine makes it a key component in many siderophores. This compound can serve as a precursor for the synthesis of siderophore analogs. researchgate.net By modifying the deprotected side chain of the ornithine residue, researchers can create synthetic molecules that mimic the iron-binding properties of natural siderophores. researchgate.net These analogs are valuable tools for studying iron uptake mechanisms in bacteria and for developing novel antimicrobial agents that target iron metabolism. rsc.org

Biocompatible and Selective Generation of Biologically Active Peptides

The orthogonality of the Alloc protecting group is a key feature that enables the biocompatible and selective generation of biologically active peptides. The mild conditions required for Alloc deprotection, typically using a palladium catalyst, are compatible with a wide range of sensitive functional groups present in peptides and other biomolecules. chemrxiv.orgresearchgate.netresearchgate.net

This selectivity allows for the late-stage modification of peptides, where a specific site on the peptide can be unmasked and functionalized without affecting the rest of the molecule. This has been demonstrated in the synthesis of complex bicyclic peptides where this compound was used to introduce a handle for a subsequent cyclization reaction. chemrxiv.orgresearchgate.netresearchgate.net The ability to perform these modifications under biocompatible conditions opens up possibilities for in situ modifications and the development of more sophisticated peptide-based therapeutics. chemrxiv.orgresearchgate.netresearchgate.net

Computational and Spectroscopic Analysis in Support of Synthesis

Computational and spectroscopic techniques are indispensable tools for characterizing the products of peptide synthesis and for understanding their structure-activity relationships.

Conformational Analysis of Peptides Incorporating Ornithine

The incorporation of ornithine, and particularly its use in cyclization, can significantly impact the conformational properties of a peptide. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are crucial for elucidating the three-dimensional structure of these peptides in solution. unina.it

Computational methods, including molecular dynamics (MD) simulations, provide further insights into the conformational landscape of ornithine-containing peptides. These simulations can predict the preferred conformations, assess the rigidity of cyclic structures, and help rationalize the observed biological activity. By combining experimental spectroscopic data with computational modeling, researchers can gain a detailed understanding of how the incorporation of this compound and subsequent modifications influence the peptide's structure and function. nih.govunina.it

Spectroscopic Monitoring of Deprotection and Coupling Reactions

In Solid-Phase Peptide Synthesis (SPPS), ensuring the completion of deprotection and coupling steps is critical for the synthesis of high-purity peptides. The use of this compound involves two distinct deprotection steps—the removal of the temporary α-amino protecting group (Fmoc) and the selective removal of the side-chain protecting group (Alloc)—as well as the subsequent coupling reactions. Spectroscopic methods provide a powerful tool for real-time, non-invasive monitoring of these critical events.

Monitoring Fmoc Group Deprotection

The deprotection of the N-terminal Fmoc group is routinely monitored using UV-Vis spectroscopy. tec5usa.com This method relies on the characteristic UV absorbance of the dibenzofulvene (DBF) byproduct generated during the base-catalyzed elimination of the Fmoc group. researchgate.netscholaris.ca Typically, a solution of a secondary amine base, such as 20% piperidine in a solvent like dimethylformamide (DMF), is used to cleave the Fmoc group. researchgate.netscholaris.carsc.org The released DBF molecule reacts with the piperidine to form a dibenzofulvene-piperidine adduct, which exhibits a strong UV absorbance maximum around 301 nm. researchgate.netrsc.org

By continuously monitoring the absorbance of the solution flowing from the reactor, it is possible to track the progress of the deprotection reaction in real-time. mpg.de The absorbance increases as the Fmoc group is cleaved and plateaus upon reaction completion, signaling that the resin can be washed to remove excess reagents and the DBF-adduct before proceeding to the next coupling step. mpg.deresearchgate.net This quantitative monitoring allows for the optimization of deprotection times, potentially reducing reagent consumption and minimizing side reactions. csic.es

The kinetics of Fmoc deprotection can be precisely determined by measuring the rate of DBF-adduct formation. rsc.org The half-life (t1/2) of the reaction is a key parameter used to compare the efficiency of different deprotection reagents. rsc.org For instance, studies have shown that while 20% piperidine in DMF is highly effective, other base systems can also be employed, and their efficiencies can be quantified using this spectroscopic approach. rsc.org

| Deprotection Reagent | Solvent | Half-Life (t1/2) in Seconds | Reference |

|---|---|---|---|

| 20% Piperidine | DMF | 7 | rsc.org |

| 5% Piperazine + 0.5% DBU | DMF | 12 | rsc.org |

| 5% Piperazine + 1% DBU | DMF | 7 | rsc.org |

| 5% Piperazine + 2% DBU | DMF | 4 | rsc.org |

Monitoring Alloc Group Deprotection

The deprotection of the side-chain Alloc group from the ornithine residue is achieved under orthogonal conditions, typically using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. uci.edu Unlike Fmoc deprotection, the removal of the Alloc group does not generate a chromophoric byproduct suitable for direct UV-Vis monitoring. Therefore, monitoring is often performed qualitatively after the reaction is presumed complete. A common method is the Kaiser test, a colorimetric assay that detects the presence of free primary amines on the resin. rsc.org A positive Kaiser test (indicated by a blue bead color) confirms the successful removal of the Alloc group and the presence of a free δ-amine on the ornithine side chain.

Monitoring Coupling Reactions

After the deprotection of either the Fmoc or Alloc group, the subsequent coupling of the next amino acid must also be monitored to ensure complete acylation of the newly freed amine. While the Kaiser test can be used to confirm the disappearance of free amines post-coupling, it is an endpoint, qualitative measurement. rsc.org

More advanced, real-time methods have been developed. One such process analytical tool (PAT) is refractometry. csic.es This technique measures the refractive index (RI) of the reaction solution in real-time. csic.es During a coupling reaction, the activated amino acid is transferred from the solution phase to the solid-phase resin. csic.es This change in the composition of the solution leads to a corresponding change in its refractive index. csic.es By monitoring the RI, the reaction can be followed until the signal stabilizes, indicating that the coupling is complete. csic.es

Another innovative technique involves the use of a variable bed flow reactor (VBFR). mpg.dersc.orgnih.gov This system monitors the pressure changes across the resin bed during synthesis. mpg.deresearchgate.net Successful amino acid coupling leads to an increase in the volume of the peptidyl-resin, causing it to swell, which can be detected as a change in pressure or resin bed height. mpg.dersc.org Conversely, processes like Fmoc deprotection cause the resin to shrink. researchgate.net This real-time feedback allows for the precise determination of reaction endpoints for both coupling and deprotection steps. mpg.denih.gov

Future Directions and Emerging Research Avenues

Development of Novel Deprotection Strategies

The selective removal of the allyloxycarbonyl (Alloc) group from the side chain of ornithine is a cornerstone of its utility in orthogonal peptide synthesis. iris-biotech.de Current methods, primarily relying on palladium(0) catalysts, are highly effective but present opportunities for improvement in terms of environmental impact and efficiency. iris-biotech.desigmaaldrich.com

Greener and More Efficient Cleavage Methods

The pursuit of green chemistry principles is a significant driver in modern synthetic chemistry. For Alloc deprotection, this translates to developing methods that minimize the use of hazardous reagents and solvents and improve atom economy. Research is focused on creating more sustainable catalytic systems for Alloc group removal. This includes the development of water-soluble or recyclable palladium catalysts to reduce heavy metal contamination in the final peptide product.

Furthermore, alternative, non-metal-catalyzed deprotection protocols are being explored. One such approach involves the use of nucleophilic reagents like 2-mercaptoethanol in the presence of a base, which can offer a milder and potentially more environmentally friendly alternative to traditional palladium-based methods for certain substrates. organic-chemistry.org The optimization of these methods to ensure high yields and prevent side reactions is an active area of investigation.

Photo-Removable or Enzyme-Labile Alloc Alternatives

The concept of "smart" protecting groups that can be removed under highly specific and mild conditions is gaining traction. For the ornithine side chain, this involves exploring alternatives to the Alloc group that are sensitive to light or specific enzymes.

Photo-removable Protecting Groups: These groups offer spatial and temporal control over deprotection, allowing for the selective unmasking of the ornithine side chain at a desired point in the synthesis or even within a biological system. acs.orgthieme-connect.de The 2-nitrobenzyl (Nb) group and its derivatives are well-established photo-labile protecting groups that could be adapted for ornithine side-chain protection. thieme-connect.de The development of new photo-labile groups with improved cleavage efficiency and quantum yields is a key research objective.

Enzyme-labile Protecting Groups: The use of enzymes to remove protecting groups offers unparalleled specificity and operates under mild, aqueous conditions, making it an attractive green chemistry approach. wikipedia.orgd-nb.inforsc.org The phenylacetamidomethyl (Phacm) group, which can be cleaved by penicillin G acylase, is an example of an enzyme-labile protecting group used for cysteine and could potentially be adapted for the ornithine side chain. rsc.org Research in this area focuses on identifying or engineering enzymes that can efficiently and selectively cleave novel protecting groups on amino acid side chains.

High-Throughput Synthesis and Combinatorial Chemistry

Fmoc-Orn(Alloc)-OH is a valuable component in the construction of peptide libraries for drug discovery and other applications. High-throughput synthesis and combinatorial chemistry approaches enable the rapid generation and screening of large numbers of diverse peptide sequences. scispace.comnih.gov

Library Generation of Ornithine-Containing Peptides

The ability to selectively deprotect the Alloc group on the ornithine side chain allows for the site-specific modification of peptides within a library. sigmaaldrich.com This enables the creation of branched or cyclic peptide libraries, which often exhibit enhanced stability and binding affinity compared to their linear counterparts. oup.comrsc.org Using this compound in a "split-mix" synthesis strategy, vast libraries of peptides with diverse side-chain modifications at the ornithine position can be generated. nih.gov These libraries are then screened for biological activity, leading to the identification of lead compounds for therapeutic or diagnostic purposes.

Automation in this compound Based Peptide Synthesis

Automated peptide synthesizers are instrumental in the rapid and reproducible synthesis of peptides. rsc.orggoogle.com The integration of orthogonal deprotection steps, such as the palladium-catalyzed removal of the Alloc group, into automated protocols is crucial for the efficient production of complex peptides containing this compound. rsc.orgnih.gov Future developments in this area will likely focus on the integration of real-time monitoring techniques to ensure complete deprotection and coupling reactions, as well as the development of automated platforms capable of performing a wider range of on-resin modifications following Alloc deprotection.

Exploration of New Bioconjugation Chemistries

The deprotected side-chain amine of ornithine serves as a versatile handle for bioconjugation, the process of linking a peptide to another molecule, such as a drug, a fluorescent dye, or a polymer like polyethylene glycol (PEG). researchgate.net The orthogonality of the Alloc group allows for the selective deprotection and subsequent conjugation of the ornithine side chain without affecting other parts of the peptide. researchgate.net

Orthogonal Click Chemistry with Ornithine Side Chains

The deprotected side chain of the ornithine residue, after selective removal of the Alloc group, presents a primary amine that is ripe for a variety of bioorthogonal "click" chemistry reactions. While traditional click chemistry often involves azide-alkyne cycloadditions, the versatile amine handle allows for participation in other efficient ligation chemistries, such as thiol-ene reactions. For instance, the alkene handle of the Alloc group itself can participate in photoinitiated thiol-ene reactions for peptide macrocyclization. nih.gov After Alloc deprotection, the exposed amine can be functionalized with a variety of moieties, including those bearing azide or alkyne groups, thereby enabling its participation in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions. This strategy allows for the site-specific attachment of reporter molecules, imaging agents, or other functional groups to a peptide backbone without interfering with other parts of the molecule. This approach is particularly valuable for creating complex, multi-functional peptide conjugates. zenodo.org

Site-Specific Modification for Advanced Biologics

The ability to selectively unmask the ornithine side-chain amine on a solid support is a cornerstone for the site-specific modification of peptides and proteins, leading to advanced biologics with tailored properties. sigmaaldrich.com This orthogonal strategy is essential for synthesizing branched or cyclic peptides. sigmaaldrich.com For example, this compound has been utilized in the solid-phase synthesis of bicyclic peptides, where the deprotected ornithine side chain serves as an anchor point for cyclization or for the attachment of other molecular scaffolds. anu.edu.auchemrxiv.orgresearchgate.netresearchgate.netnih.gov This precise control is critical for developing peptides with constrained conformations, which often leads to enhanced biological activity and stability. mdpi.comresearchgate.net Furthermore, the selective deprotection of the Alloc group allows for the introduction of modifications during the synthesis, a powerful technique for creating diversity in peptide libraries or for optimizing the function of a lead peptide. sigmaaldrich.com

Application in Peptides with Therapeutic Potential

The unique properties of this compound make it an invaluable building block in the design and synthesis of peptides with a wide range of therapeutic applications.

Antimicrobial Peptides and Their Design

Antimicrobial peptides (AMPs) are a promising class of therapeutics in the face of rising antibiotic resistance. The design of novel AMPs often involves the incorporation of cationic residues, like ornithine, to facilitate interaction with negatively charged bacterial membranes. This compound is used in the synthesis of AMPs, including analogs of temporin L and other lipopeptides. tandfonline.comuniversiteitleiden.nl The orthogonal nature of the Alloc group allows for the site-specific lipidation of the ornithine side chain after its deprotection, a strategy known to enhance antimicrobial activity. tandfonline.com Furthermore, the incorporation of non-proteinogenic amino acids like ornithine can confer resistance to proteolytic degradation, a key challenge in the development of peptide-based drugs. nih.govmdpi.com The ability to create complex structures, such as bicyclic AMPs, using building blocks like this compound, can lead to peptides with improved stability and potency. chemrxiv.org

Inhibitors for Proteases and Other Enzymes

Peptides and peptidomimetics are potent and selective inhibitors of enzymes, particularly proteases. The design of these inhibitors often relies on mimicking the natural substrate of the enzyme. nih.govbiorxiv.orgmdpi.comcsic.es The site-specific modification enabled by this compound allows for the introduction of unnatural side chains or pharmacophores that can enhance binding affinity and specificity for the target enzyme. bachem.com For example, the deprotected ornithine side chain can be modified to incorporate warheads that form covalent bonds with the active site of a protease, leading to irreversible inhibition. acs.org While direct examples of this compound in blockbuster protease inhibitors are not prominent, the principle of using orthogonally protected amino acids to build complex, modified peptide scaffolds is a fundamental strategy in the field. mdpi.combiorxiv.org

Peptides for Diagnostic and Imaging Applications

Peptide-based imaging agents are gaining importance for the diagnosis and monitoring of diseases like cancer. nih.gov These agents typically consist of a peptide that targets a specific biomarker, linked to an imaging moiety such as a radionuclide or a fluorophore. nih.govmdpi.com The orthogonal deprotection of the Alloc group in an Orn-containing peptide provides a specific site for the conjugation of these imaging labels. nih.govacs.org This ensures that the label is attached at a precise location, minimizing interference with the peptide's binding to its target. google.com For instance, ornithine-modified RGD peptides have been developed as imaging agents for tumor angiogenesis. nih.gov The use of this compound allows for the synthesis of such targeted peptides and their subsequent modification with chelating agents for radiolabeling, paving the way for novel diagnostic tools. bachem.comnih.govmdpi.com

Integration with Unnatural Amino Acid Chemistry

The synergy between this compound and the expanding world of unnatural amino acids (UAAs) is a powerful driver of innovation in peptide science. The incorporation of UAAs can bestow peptides with novel structural and functional properties, such as enhanced stability, constrained conformations, and new biological activities. rsc.org The orthogonal protection strategy offered by this compound is perfectly suited for the synthesis of peptides containing both this modified ornithine and other UAAs. nih.gov For example, after synthesizing a peptide chain containing this compound and a UAA with its own unique protecting group, each can be deprotected sequentially to allow for site-specific modifications at multiple positions within the peptide. This approach has been used to create complex structures like bicyclic peptides containing both ornithine and other non-standard residues. nih.gov This integration allows for the construction of highly sophisticated peptide architectures that would be difficult to achieve with standard proteinogenic amino acids alone, opening up new frontiers in drug discovery and materials science. rsc.orguci.edu

Expanding the Scope of Ornithine Analogues

The incorporation of non-canonical amino acids like ornithine is a well-established strategy for improving the pharmacokinetic and pharmacodynamic profiles of peptides. explorationpub.com Ornithine, being a structural analogue of lysine, can be integrated into peptide sequences to enhance stability, modulate bioactivity, and confer resistance to enzymatic degradation. nih.gov The future of peptide research lies in expanding beyond simple incorporation to the creation of a diverse library of ornithine analogues and peptidomimetics.

This compound is central to this expansion. The Alloc group's orthogonality allows for its selective removal, revealing the delta-amino group for further modification while the peptide remains on the solid support. sigmaaldrich.comresearchgate.net This enables the synthesis of complex structures such as branched and cyclic peptides, where the ornithine side chain acts as an anchor point for conjugation or cyclization. researchgate.netsigmaaldrich.com Research is moving towards using this capability to synthesize novel peptide architectures with tailored functions. For instance, ornithine-based building blocks have been used to create chiral Peptide Nucleic Acid (PNA) analogues, which are synthetic mimics of DNA and RNA with potential therapeutic and diagnostic applications. tandfonline.com

Furthermore, there is a significant push towards combining chemical synthesis with biological systems. Emerging research focuses on enzymatic methods to produce ornithine-containing peptides. acs.orgnih.gov For example, the enzyme OspR, a peptide arginase, can post-translationally convert arginine residues within a ribosomally synthesized peptide into ornithine. nih.govnih.govresearchgate.net This biosynthetic approach is highly promiscuous, meaning it can work on a variety of peptide sequences, opening up opportunities for large-scale peptide bioengineering. acs.orgnih.gov While this enzymatic process doesn't directly use this compound, the chemically synthesized peptides enabled by this reagent serve as crucial standards and probes for developing and understanding these novel biosynthetic pathways. The insights gained from chemically constructing specific ornithine-containing peptides can guide the engineering of biosynthetic systems to produce novel therapeutic analogues, such as variants of the GLP-1 receptor agonist semaglutide. nih.gov

Engineering Novel Peptide Functions

The ability to precisely modify the ornithine side chain using this compound is a powerful tool for engineering peptides with novel or enhanced functions. The introduction of ornithine itself can significantly improve a peptide's stability against proteolytic enzymes, a critical factor for increasing bioavailability and prolonging in-vivo half-life. nih.gov

Future research is focused on leveraging the Alloc group for site-specific engineering to introduce a wide array of functionalities. After the selective deprotection of the ornithine side chain, chemists can attach various molecules, including lipids (lipidation), carbohydrates (glycosylation), or polyethylene glycol chains (PEGylation), to fine-tune the peptide's properties. explorationpub.com Lipidation, for example, is a proven strategy to enhance a peptide's plasma half-life by promoting binding to serum albumin. explorationpub.com The use of this compound in the synthesis of macrocyclic peptide mimetics is another key area. nih.gov Cyclization can constrain a peptide into its bioactive conformation, increasing its affinity for its target and improving stability. explorationpub.comuniversiteitleiden.nl In one approach, an Alloc-protected ornithine residue is incorporated into a linear peptide, and following orthogonal deprotection, its side chain is used as a handle for on-resin cyclization. nih.gov

This strategy is instrumental in creating libraries of peptide variants for high-throughput screening. By incorporating this compound at a specific position, researchers can generate a parent peptide and then create a multitude of analogues by reacting different chemical moieties with the deprotected ornithine side chain. This combinatorial approach accelerates the discovery of peptides with optimized activity. A notable example is the development of GLP-1 variants, where introducing ornithine and other modifications can lead to improved stability and efficacy for treating type 2 diabetes and obesity. nih.gov This concept of using ornithine as a platform for modification is also being explored in the development of antimicrobial peptides, where side-chain engineering can enhance potency and selectivity. acs.orgnih.gov The combination of ribosomal synthesis with chemical modification techniques like click chemistry, enabled by precursors like this compound, provides a powerful and flexible platform for generating diverse peptide analogues with novel therapeutic functions. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 147290-11-7 | iris-biotech.descbt.com |

| Molecular Formula | C₂₄H₂₆N₂O₆ | iris-biotech.descbt.com |

| Molecular Weight | 438.47 g/mol | scbt.com |

| Purity | ≥99% | iris-biotech.de |

| Enantiomeric Purity | ≥99.9% | iris-biotech.de |

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym(s) |

|---|---|

| N-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-(allyloxycarbonyl)-L-ornithine | This compound |

| 9-Fluorenylmethyloxycarbonyl | Fmoc |

| Allyloxycarbonyl | Alloc |

| tert-Butyl | tBu |

| Lysine | Lys |

| Arginine | Arg |

| Semaglutide | - |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.